Synthesis and Characterization of (5-Iodopent-1-en-1-yl)boronic acid: A Technical Guide
Synthesis and Characterization of (5-Iodopent-1-en-1-yl)boronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of (5-Iodopent-1-en-1-yl)boronic acid, a valuable building block in organic synthesis and drug discovery. The document outlines a plausible synthetic pathway, detailed experimental protocols, and expected analytical data for the target compound and its intermediate.
Introduction
Vinylboronic acids are versatile reagents in organic chemistry, most notably for their application in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The presence of an iodoalkyl chain in (5-Iodopent-1-en-1-yl)boronic acid offers a bifunctional handle for sequential and diverse chemical modifications, making it an attractive intermediate for the synthesis of complex molecules and novel pharmaceutical agents. This guide details a practical synthetic route starting from commercially available precursors.
Synthetic Pathway
The proposed synthesis of (5-Iodopent-1-en-1-yl)boronic acid is a three-step process commencing with the conversion of 4-pentyn-1-ol to 5-iodo-1-pentyne. Subsequent hydroboration of the terminal alkyne with pinacolborane yields the corresponding (E)-alkenylboronic acid pinacol ester. The final step involves the deprotection of the pinacol ester to afford the target boronic acid.
Caption: Proposed synthetic pathway for (5-Iodopent-1-en-1-yl)boronic acid.
Experimental Protocols
Synthesis of 5-Iodo-1-pentyne from 4-Pentyn-1-ol
This procedure involves the conversion of the hydroxyl group of 4-pentyn-1-ol to an iodide. A standard method for this transformation is the Appel reaction or by converting the alcohol to a tosylate followed by nucleophilic substitution with iodide.
Materials:
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4-Pentyn-1-ol
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Triphenylphosphine (PPh₃)
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Iodine (I₂)
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Imidazole
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Dichloromethane (DCM)
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Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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To a stirred solution of triphenylphosphine and imidazole in dichloromethane at 0 °C, add iodine portion-wise.
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Add a solution of 4-pentyn-1-ol in dichloromethane dropwise to the reaction mixture.
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Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
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Quench the reaction by the addition of saturated aqueous sodium thiosulfate.
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Separate the organic layer, and extract the aqueous layer with dichloromethane.
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Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford 5-iodo-1-pentyne.
Synthesis of (E)-(5-Iodopent-1-en-1-yl)boronic acid pinacol ester
This step employs a catalyst-free hydroboration of the terminal alkyne, 5-iodo-1-pentyne, with pinacolborane (HBpin) to stereoselectively form the (E)-vinylboronate.
Materials:
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5-Iodo-1-pentyne
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Pinacolborane (HBpin)
Procedure:
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In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 5-iodo-1-pentyne.
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Add pinacolborane (1.1 equivalents) to the flask.
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Heat the reaction mixture at 110 °C and stir. Monitor the reaction progress by GC-MS or ¹H NMR.
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Upon completion, cool the reaction mixture to room temperature.
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The crude (E)-(5-Iodopent-1-en-1-yl)boronic acid pinacol ester can be purified by vacuum distillation or column chromatography on silica gel.
Synthesis of (5-Iodopent-1-en-1-yl)boronic acid
The final step is the deprotection of the pinacol ester to yield the free boronic acid. This can be achieved by transesterification with diethanolamine followed by hydrolysis.[1]
Materials:
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(E)-(5-Iodopent-1-en-1-yl)boronic acid pinacol ester
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Diethanolamine
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Diethyl ether
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Hydrochloric acid (HCl)
Procedure:
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Dissolve the (E)-(5-Iodopent-1-en-1-yl)boronic acid pinacol ester in diethyl ether.
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Add diethanolamine to the solution, which should result in the formation of a white precipitate.
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Stir the mixture at room temperature until the starting material is completely consumed (monitored by TLC).
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Filter the precipitate, wash with diethyl ether, and dry to obtain the diethanolamine adduct.
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Suspend the diethanolamine adduct in diethyl ether and acidify with aqueous HCl with vigorous stirring.
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Separate the organic layer, and extract the aqueous layer with diethyl ether.
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Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield (5-Iodopent-1-en-1-yl)boronic acid.
Characterization Data
The following tables summarize the expected characterization data for the key intermediate and the final product. The NMR data for the pinacol ester is based on the known data for the closely related (E)-Penten-1-ylboronic acid pinacol ester, with adjustments for the presence of the iodine atom.
Table 1: Predicted ¹H and ¹³C NMR Data for (E)-(5-Iodopent-1-en-1-yl)boronic acid pinacol ester
| ¹H NMR (CDCl₃) | δ (ppm) | Multiplicity | Integration | Assignment |
| ~6.75 | dt | 1H | =CH-B | |
| ~5.45 | d | 1H | I-CH₂-CH₂-CH = | |
| ~3.20 | t | 2H | I-CH ₂- | |
| ~2.25 | q | 2H | =CH-CH ₂- | |
| ~1.95 | p | 2H | I-CH₂-CH ₂- | |
| 1.27 | s | 12H | -C(CH ₃)₂ | |
| ¹³C NMR (CDCl₃) | δ (ppm) | Assignment | ||
| ~148 | =C H-B | |||
| ~120 | I-CH₂-CH₂-C H= | |||
| 83.2 | -C (CH₃)₂ | |||
| ~35 | =CH-C H₂- | |||
| ~32 | I-CH₂-C H₂- | |||
| 24.8 | -C(C H₃)₂ | |||
| ~6.5 | I-C H₂- |
Table 2: Predicted Mass Spectrometry Data
| Compound | Ionization Mode | Expected m/z | Fragment |
| (E)-(5-Iodopent-1-en-1-yl)boronic acid pinacol ester | ESI+ | [M+H]⁺, [M+Na]⁺ | Molecular Ion Adducts |
| (5-Iodopent-1-en-1-yl)boronic acid | ESI- | [M-H]⁻ | Deprotonated Molecular Ion |
| ESI- | [M+H₂O-H]⁻ | Boronate anion |
Experimental and Logical Workflows
The following diagrams illustrate the logical workflow for the synthesis and characterization of the target compound.
Caption: Overall experimental workflow.
Caption: Logical approach to synthesis and validation.
Conclusion
This technical guide provides a detailed and actionable framework for the synthesis and characterization of (5-Iodopent-1-en-1-yl)boronic acid. The outlined procedures utilize established and reliable chemical transformations, and the provided characterization data serves as a benchmark for successful synthesis. This versatile building block holds significant potential for applications in medicinal chemistry and materials science, and this guide is intended to facilitate its accessibility to the research community.
